molecular formula C12H8FNO2 B13721086 4-Fluorophenoxy-3-formylpyridine

4-Fluorophenoxy-3-formylpyridine

Cat. No.: B13721086
M. Wt: 217.20 g/mol
InChI Key: NBRIGLUDNZEIBD-UHFFFAOYSA-N
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Description

4-Fluorophenoxy-3-formylpyridine is a pyridine derivative featuring a formyl (-CHO) group at the 3-position and a 4-fluorophenoxy (-O-C₆H₄-F) substituent at the 4-position. The formyl group enhances electrophilicity, making it reactive toward nucleophiles, while the fluorophenoxy moiety contributes to lipophilicity and metabolic stability—critical traits in drug design .

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

2-(4-fluorophenoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H8FNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H

InChI Key

NBRIGLUDNZEIBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 4-fluorophenol, undergoes a nucleophilic substitution reaction with 3-chloropyridine in the presence of a base such as potassium carbonate. This reaction forms 2-(4-fluorophenoxy)pyridine.

    Formylation Reaction: The resulting 2-(4-fluorophenoxy)pyridine is then subjected to a formylation reaction using a reagent like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3-position, yielding 2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-Fluorophenoxy)-pyridine-3-carboxylic acid.

    Reduction: 2-(4-Fluorophenoxy)-pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is employed in the design of molecular probes for studying biological processes and pathways.

    Industrial Chemistry: It is used as a building block in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. The exact molecular targets and pathways involved would vary based on the specific compound it is used to synthesize.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key pyridine derivatives with fluorinated or functionalized substituents are compared below:

Compound Molecular Formula Molecular Weight Melting Point (°C) Functional Groups Key Applications References
4-Fluorophenoxy-3-formylpyridine* C₁₂H₈FNO₃ 233.20 N/A Formyl, fluorophenoxy Pharmaceutical intermediates -
2-Amino-4-(4-fluorophenyl)pyridine-3-carbonitrile C₂₂H₁₄FN₃ 339.37 N/A Amino, nitrile, fluorophenyl Heterocyclic synthesis intermediates
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N 191.18 N/A Fluoro, fluorophenyl Biological activity studies
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ 233.20 N/A Carboxy, hydroxy, fluorophenyl Solubility-driven pharmaceutical uses
2-Amino-5-fluoropyridine C₅H₅FN₂ 112.11 93–97 Amino, fluoro Building block for drug synthesis

*Data inferred from analogs; experimental values require further validation.

Physicochemical Properties

  • Melting Points: Compounds with bulkier substituents (e.g., 2-amino-4-(4-fluorophenyl)pyridine-3-carbonitrile, MW 339.37) exhibit higher thermal stability compared to smaller derivatives like 2-amino-5-fluoropyridine (MW 112.11, mp 93–97°C) . The fluorophenoxy and formyl groups in 4-fluorophenoxy-3-formylpyridine likely increase intermolecular interactions, suggesting a higher melting point than amino-fluoropyridines but lower than carboxy-substituted analogs.
  • Solubility: Carboxy and hydroxy groups (e.g., in 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine) enhance aqueous solubility, whereas formyl and fluorophenoxy groups may reduce it due to increased lipophilicity .

Research Findings and Data Trends

Spectroscopic Signatures

  • IR Spectroscopy : Formyl groups exhibit strong C=O stretches near 1700 cm⁻¹, distinct from nitriles (C≡N ~2200 cm⁻¹) and amines (N-H ~3300 cm⁻¹) .
  • ¹H NMR : Fluorine substituents deshield adjacent protons, causing downfield shifts. For example, fluorophenyl protons resonate at δ 7.2–7.8 ppm, whereas formyl protons appear near δ 9.5–10.0 ppm .

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